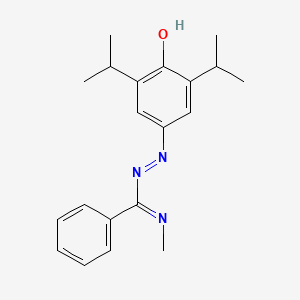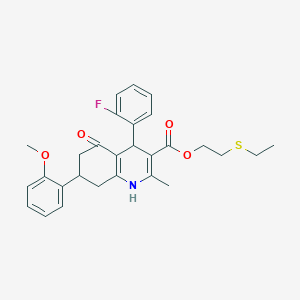![molecular formula C26H26N4O3 B3991079 1-methyl-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-nitroquinolin-2(1H)-one](/img/structure/B3991079.png)
1-methyl-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-nitroquinolin-2(1H)-one
Overview
Description
1-methyl-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-nitroquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a nitro group, and a piperazine ring substituted with a methylnaphthalene moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Piperazine Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions. The piperazine derivative is reacted with the quinoline core under basic conditions.
Methylnaphthalene Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
1-methyl-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-nitroquinolin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in various biochemical pathways.
Interaction with Receptors: It may bind to specific receptors on the cell surface or within the cell, modulating their activity.
DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- **1-methyl-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-nitroquinoline
- **1-methyl-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-aminoquinolin-2(1H)-one
- **1-methyl-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-hydroxyquinolin-2(1H)-one
Uniqueness
1-methyl-4-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-nitroquinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features. The presence of the nitro group, methylnaphthalene moiety, and piperazine ring imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-4-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-18-11-12-19-7-3-4-8-20(19)22(18)17-28-13-15-29(16-14-28)24-21-9-5-6-10-23(21)27(2)26(31)25(24)30(32)33/h3-12H,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGCDMOBQACSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=C(C(=O)N(C5=CC=CC=C54)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-{2-[(3-methylpiperidin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B3990998.png)
![7-[(2-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3991004.png)
![2-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3991005.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B3991027.png)
![Ethyl 4-[(2-hydroxypropyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B3991029.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3991039.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B3991054.png)
![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3991057.png)
![4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B3991061.png)
![N-{4-[(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B3991071.png)
![3-[4-(dimethylamino)phenyl]-5-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3991075.png)
![1-(4-CHLOROBENZENESULFONYL)-2-METHYL-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B3991087.png)
